
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a tert-butyl group, a naphthyl group, and a thiazolyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as naphthyl and thiazolyl derivatives, which are then reacted with tert-butyl isocyanate and guanidine. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
科学研究应用
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- has various applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures but different substituents.
Naphthyl derivatives: Compounds containing the naphthyl group with different functional groups.
Thiazolyl derivatives: Compounds featuring the thiazolyl group with various substituents.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
72041-76-0 |
|---|---|
分子式 |
C18H20N4S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-tert-butyl-1-naphthalen-2-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-10-11-23-17)20-15-9-8-13-6-4-5-7-14(13)12-15/h4-12H,1-3H3,(H2,19,20,21,22) |
InChI 键 |
YOWFRQPQNGSXCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=CC2=CC=CC=C2C=C1)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


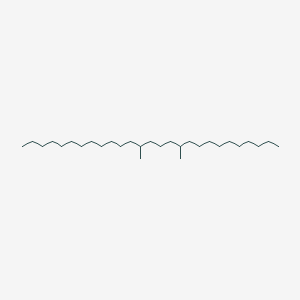
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
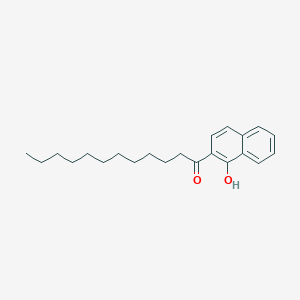
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
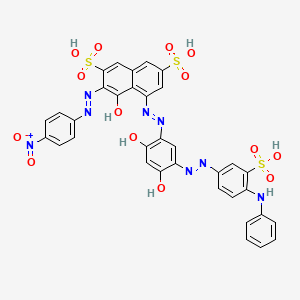

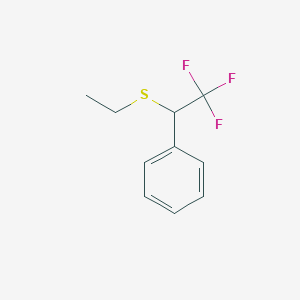
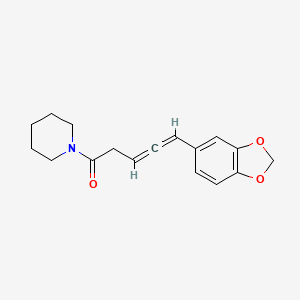
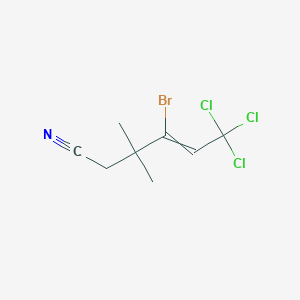

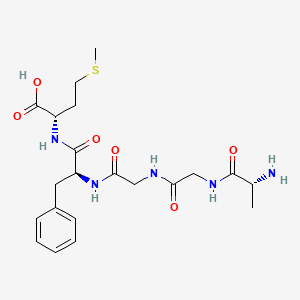

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
